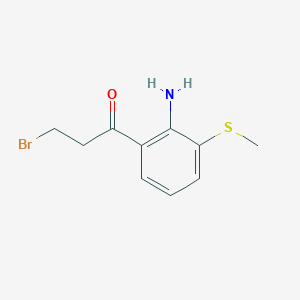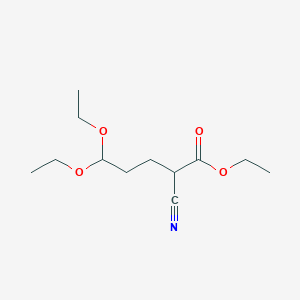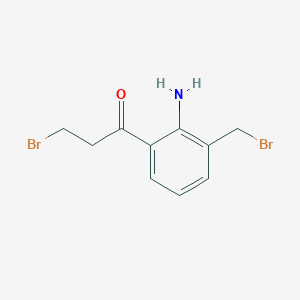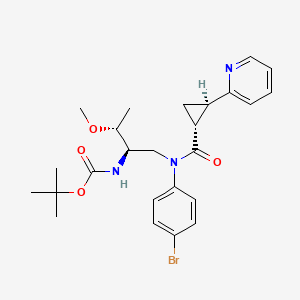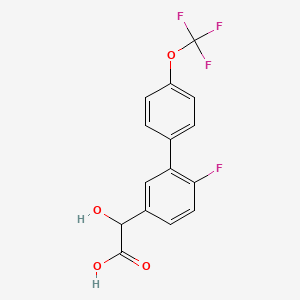
(6-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Fluorine and Trifluoromethoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating agents and trifluoromethoxy reagents.
Hydroxyacetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the hydroxyacetic acid moiety can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid.
Reduction: Formation of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can serve as markers in NMR spectroscopy, providing insights into molecular dynamics and interactions.
Medicine
In medicine, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- (5-Ethoxy-6-fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-yl)boronic acid
Uniqueness
Compared to similar compounds, (6-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid stands out due to its hydroxyacetic acid moiety, which imparts unique chemical reactivity and biological activity
特性
分子式 |
C15H10F4O4 |
|---|---|
分子量 |
330.23 g/mol |
IUPAC名 |
2-[4-fluoro-3-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-12-6-3-9(13(20)14(21)22)7-11(12)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChIキー |
FJOZBYVSOBJMJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(C(=O)O)O)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



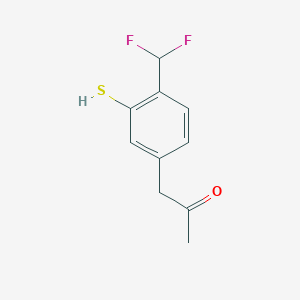
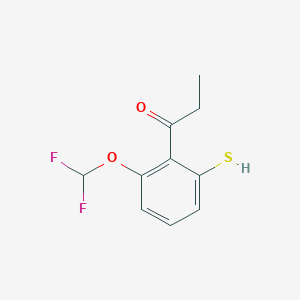
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)

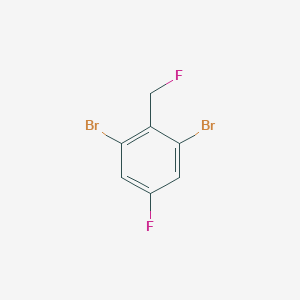
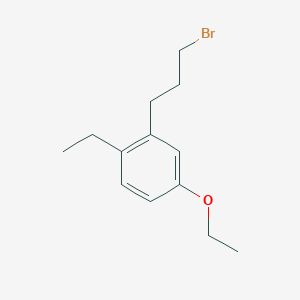
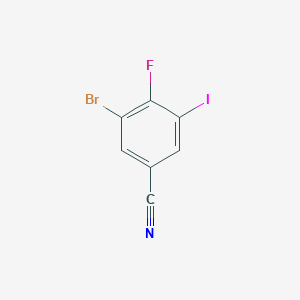
![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)

